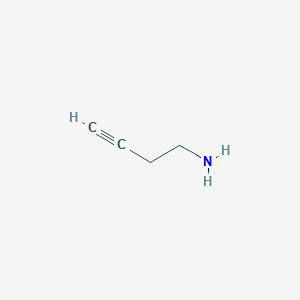
But-3-in-1-amin
Übersicht
Beschreibung
But-3-yn-1-amine, also known as 1-amino-3-butyne, is an organic compound with the molecular formula C4H7N. It is a colorless liquid that may acquire a yellow tint upon exposure to air. This compound is characterized by its fishy, ammonia-like odor, which is typical of amines . But-3-yn-1-amine is a versatile building block in organic synthesis, particularly valued for its bifunctional nature, combining an alkyne and an amine group.
Wissenschaftliche Forschungsanwendungen
But-3-yn-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of bioactive molecules and complex organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including monoamine oxidase inhibitors used in the treatment of Parkinson’s disease.
Wirkmechanismus
Target of Action
But-3-yn-1-amine is a bifunctional linker . It can interact with various targets depending on the specific context of its use.
Mode of Action
But-3-yn-1-amine can be used in the Buchwald–Hartwig amination reaction of 1,2,3,4-tetrahydroacridine trifluoromethanesulfonate derivative . It can also act as a reagent to synthesize dialkynylamides from diacids . The compound’s interaction with its targets and the resulting changes are highly dependent on the specific biochemical context.
Biochemical Pathways
It is known to be involved in the post-polymerization modification of poly (2-alkyl/aryl-2-oxazoline)s (paox) polymer by amidation of its methyl ester side chains . It can also bind with resin as well as nanocrystalline cellulose to facilitate the terminal alkyne group for further functionalizations .
Result of Action
Its use as a bifunctional linker suggests that it may facilitate the formation of complex molecular structures .
Action Environment
It is known that the compound should be stored under inert gas and in a cool, dry place to avoid moisture .
Biochemische Analyse
Biochemical Properties
But-3-yn-1-amine plays a significant role in biochemical reactions, particularly in the synthesis of enantiopure propargylic amines. It interacts with various enzymes, such as amine transaminases, which facilitate the conversion of racemic alcohols into enantiomerically enriched propargylic amines . These interactions are crucial for the production of optically pure compounds used in pharmaceuticals and agrochemicals.
Cellular Effects
But-3-yn-1-amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of monoamine oxidase enzymes, which play a role in the metabolism of neurotransmitters . This interaction can lead to changes in cell signaling and gene expression, ultimately impacting cellular function.
Molecular Mechanism
The mechanism of action of But-3-yn-1-amine involves its binding interactions with specific biomolecules. It acts as a substrate for amine transaminases, leading to the production of enantiomerically pure propargylic amines . Additionally, it can inhibit or activate enzymes such as monoamine oxidases, resulting in changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of But-3-yn-1-amine vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
But-3-yn-1-amine is involved in various metabolic pathways, interacting with enzymes such as amine transaminases and monoamine oxidases These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell
Transport and Distribution
Within cells and tissues, But-3-yn-1-amine is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation, which can impact its activity and function. Understanding the transport and distribution of But-3-yn-1-amine is essential for elucidating its cellular effects.
Subcellular Localization
The subcellular localization of But-3-yn-1-amine is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function. The localization of But-3-yn-1-amine within the cell is a key aspect of its biochemical analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: But-3-yn-1-amine can be synthesized through various methods. One common approach involves the reaction of methanesulphonic acid but-3-ynyl ester with an aqueous solution of ammonia. The ester is diluted in ethanol, and the mixture is heated at 50°C for three hours. After cooling to room temperature, the mixture is treated with di-tert-butyl dicarbonate (Boc2O) dissolved in acetonitrile and stirred for 72 hours.
Industrial Production Methods: Industrial production of but-3-yn-1-amine typically involves the catalytic hydrogenation of propargyl alcohol followed by amination. This process ensures high yields and purity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: But-3-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces saturated amines.
Substitution: Produces substituted amines and other derivatives.
Vergleich Mit ähnlichen Verbindungen
3-Buten-1-amine: Similar structure but with a double bond instead of a triple bond.
Hex-3-yn-1-amine: Longer carbon chain with similar functional groups.
Propargylamine: A simpler structure with a shorter carbon chain.
Uniqueness: But-3-yn-1-amine is unique due to its combination of an alkyne and an amine group, providing a versatile platform for various chemical transformations. Its bifunctional nature allows it to participate in a wide range of reactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
but-3-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-2-3-4-5/h1H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBPYGDBXQXSCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80903782 | |
| Record name | NoName_4529 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80903782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14044-63-4 | |
| Record name | but-3-yn-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is but-3-yn-1-amine utilized in the synthesis of heterocyclic compounds?
A1: But-3-yn-1-amine serves as a versatile building block in organic synthesis, particularly for constructing nitrogen-containing heterocycles. For instance, it undergoes rhodium(III)-catalyzed annulation reactions with internal alkynes, leading to the formation of spiro[indene-1,2'-pyrrolidine]s [] and benzo[g]indoles [] through a cascade of C-H functionalization, cyclodimerization, and nucleophilic cyclization steps. These reactions highlight the potential of but-3-yn-1-amine in rapidly assembling complex molecular architectures with high atom economy and step efficiency.
Q2: Can you elaborate on the role of but-3-yn-1-amine derivatives in targeting Cystathionine-γ-lyase (CSE)?
A2: Cystathionine-γ-lyase (CSE) is a key enzyme involved in the production of hydrogen sulfide (H2S), a gaseous signaling molecule with significant roles in various physiological processes []. Research has identified but-3-yn-1-amine derivatives, specifically 1-(1H-Tetrazol-5-yl)but-3-yn-1-amine, as potential CSE inhibitors []. While the exact mechanism of action remains to be fully elucidated, these inhibitors are believed to interfere with CSE's catalytic activity, thereby modulating H2S levels. This targeted inhibition of CSE presents potential therapeutic avenues for diseases where H2S modulation is beneficial.
Q3: How does the structure of but-3-yn-1-amine contribute to its reactivity in rhodium-catalyzed reactions?
A3: The presence of both a terminal alkyne and a primary amine in but-3-yn-1-amine imparts unique reactivity. The alkyne moiety readily undergoes activation by rhodium catalysts, enabling C-H functionalization and subsequent annulation reactions [, ]. Simultaneously, the amine group can participate in nucleophilic cyclization steps, ultimately leading to the formation of diverse heterocyclic systems.
Q4: Beyond its use in synthesizing complex molecules, are there other applications of but-3-yn-1-amine?
A4: Interestingly, but-3-yn-1-amine hydrochloride (BAH) has been employed in the development of high-efficiency perovskite solar cells []. Reacting BAH with formamidinium iodide (FAI) directly within the perovskite precursor solution yields an additive that modulates perovskite crystallization, leading to improved film quality, reduced defects, and enhanced device performance []. This highlights the versatility of but-3-yn-1-amine and its potential beyond traditional organic synthesis applications.
Q5: Have any studies explored the structure-activity relationships (SAR) of but-3-yn-1-amine derivatives, particularly concerning their biological activity?
A5: While detailed SAR studies are limited in the provided research, the synthesis and characterization of 1-(1H-Tetrazol-5-yl)but-3-yn-1-amine as a CSE inhibitor [] suggest that incorporating specific functional groups onto the but-3-yn-1-amine scaffold can impart desired biological activity. Further investigations exploring modifications to the alkyne, amine, or the linking groups are needed to establish comprehensive SAR profiles and optimize these compounds for therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![pyrido[4,3-c]pyridazin-5(6H)-one](/img/structure/B153928.png)

![2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B153936.png)
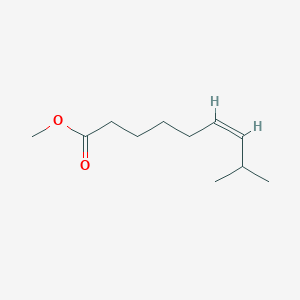
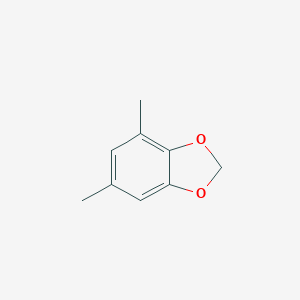

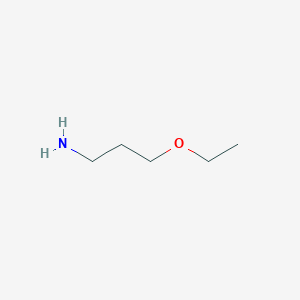
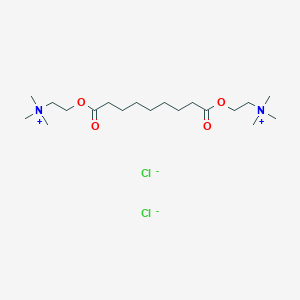
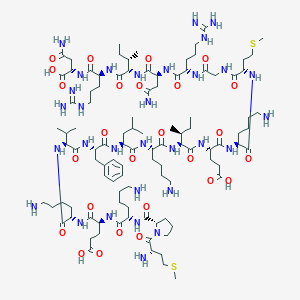

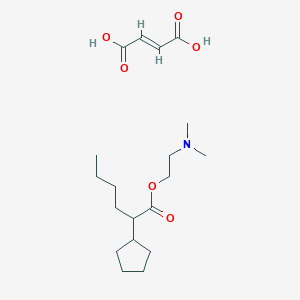
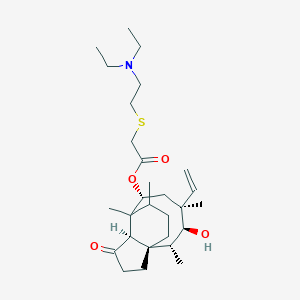
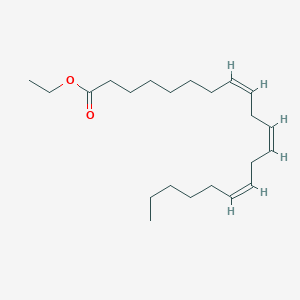
![[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol](/img/structure/B153965.png)
